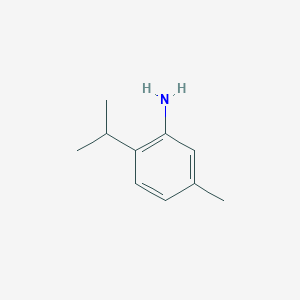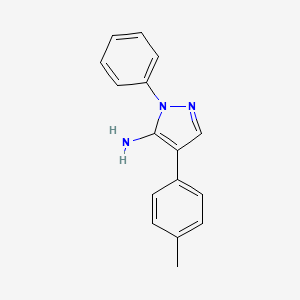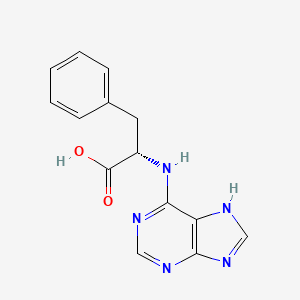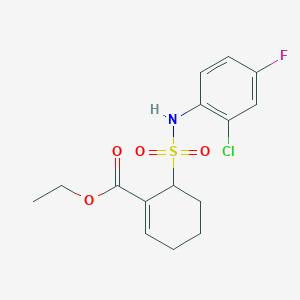
2-Isopropyl-5-methylaniline
Descripción general
Descripción
2-Isopropyl-5-methylaniline is a chemical compound with the molecular formula C10H15N . It has a molecular weight of 149.24 . The compound is typically a yellow to red to brown liquid or solid .
Synthesis Analysis
The synthesis of anilines, a class of compounds to which this compound belongs, involves various methods and applications . The reactions, mechanisms, and catalysts involved in the formation of anilines from various precursors and substrates are diverse .Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C10H15N . The exact structure would require more specific information or computational chemistry techniques to elucidate.Physical And Chemical Properties Analysis
This compound is typically a yellow to red to brown liquid or solid . It should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Activities
- 2-Isopropyl-5-methylaniline is utilized in synthesizing novel compounds, as seen in the study by Topçu et al. (2021). They synthesized nine novel compounds using 2-chloro-4-methylaniline and other related chemicals. These compounds exhibited significant antioxidant activities and lipid peroxidation inhibition, suggesting potential applications in managing oxidative stress conditions (Topçu, Ozen, Bal, & Taş, 2021).
Molecular Modeling and Anti-Viral Activity
- Palsaniya et al. (2021) investigated the effect of positional isomerism on certain alcohol-based drugs, including variants of this compound, for anti-viral activity against SARS-CoV-2. They used molecular modeling to suggest that some of these isomers could be potent COVID-19 inhibitors, indicating a potential role in antiviral drug development (Palsaniya, Patel, Panigrahi, Mohanta, Parida, Patel, Das, & Kundu, 2021).
Metabonomic Toxicity Assessment
- A study on the toxicity of various fluoroanilines, including 2-fluoro-4-methylaniline, was conducted by Bundy et al. (2002). They used high-resolution nuclear magnetic resonance (NMR) spectroscopy to analyze the effects of these chemicals on earthworms. This research contributes to understanding the environmental impact and potential risks of chemicals like this compound (Bundy, Lenz, Bailey, Gavaghan, Svendsen, Spurgeon, Hankard, Osborn, Weeks, Trauger, Speir, Sanders, Lindon, Nicholson, & Tang, 2002).
Experimental Studies in Molecular Structure
- Karabacak, Karagöz, and Kurt (2008) carried out experimental and theoretical studies on 2-chloro-5-methylaniline, closely related to this compound. They investigated the vibrational spectra using FT-IR and FT-Raman spectroscopy, providing insights into the molecular structure and behavior of such compounds (Karabacak, Karagöz, & Kurt, 2008).
Synthesis of Polymeric Materials
- Kumar and Negi (2015) studied the synthesis of various organic compounds, including 5-methyl-2-isopropyl-1,3-dioxolan-4-one, which shares structural similarities with this compound. Their research focused on the synthesis and characterization of polymers derived from these compounds, highlighting potential applications in material science (Kumar & Negi, 2015).
Mecanismo De Acción
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Isopropyl-5-methylaniline . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, individual variations in metabolism and excretion can influence the compound’s efficacy and potential side effects.
Safety and Hazards
The compound is considered hazardous and is associated with several safety concerns. It is combustible, may cause an allergic skin reaction, causes serious eye damage, may cause drowsiness or dizziness, is suspected of causing genetic defects and cancer, causes damage to organs through prolonged or repeated exposure, and is toxic if swallowed, in contact with skin, or if inhaled .
Propiedades
IUPAC Name |
5-methyl-2-propan-2-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-7(2)9-5-4-8(3)6-10(9)11/h4-7H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDUWDDUJSWRTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-diphenylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B3118827.png)


![Methyl 2-[[5-chloro-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B3118846.png)
![Methyl 2-({[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate](/img/structure/B3118847.png)







